3-(Oxiran-2-yl)oxolan-3-ol
Description
Contextualization within Oxolane and Oxirane Chemistry
The chemistry of 3-(Oxiran-2-yl)oxolan-3-ol is intrinsically linked to the properties of its constituent rings: the oxolane and the oxirane. The oxolane ring, a five-membered saturated ether, is a common structural motif in many natural products and pharmacologically active compounds. Its presence can influence a molecule's solubility and metabolic stability. The oxirane ring, a three-membered cyclic ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis.
The combination of these two rings in a single molecule results in a bifunctional compound with distinct reactive sites. The tertiary alcohol on the oxolane ring can also participate in various chemical transformations, further expanding its synthetic potential. The interplay between the stable oxolane ring and the reactive oxirane ring defines the chemical behavior of this compound.
Significance as a Multifunctional Scaffold in Synthesis
The true significance of this compound lies in its role as a multifunctional scaffold. This term refers to a core molecular structure that can be elaborated into a variety of more complex molecules. The presence of three distinct functional groups—the oxirane, the oxolane, and the tertiary alcohol—allows for a high degree of synthetic versatility.
Chemists can selectively target one functional group while leaving the others intact, enabling the stepwise construction of complex molecular architectures. For instance, the oxirane ring can be opened by a nucleophile to introduce a new substituent, and the resulting secondary alcohol, along with the initial tertiary alcohol, can be used for further functionalization. This controlled reactivity makes this compound a valuable building block for the synthesis of diverse chemical entities, potentially including novel pharmaceutical agents and materials.
Overview of Current Research Landscape and Gaps
Current research on this compound and related structures appears to be focused on their synthesis and application as intermediates in the preparation of more complex molecules. The synthesis of similar structures, such as 3-[(Oxiran-2-yl)methyl]oxolan-3-ol, often involves epoxide-tetrahydrofuran reactions under controlled conditions. vulcanchem.com The reactivity of the oxirane and alcohol functionalities is a key area of investigation, with studies exploring ring-opening reactions and derivatization of the hydroxyl group.
However, a comprehensive understanding of the full synthetic potential of this compound remains an area for further exploration. While its role as a building block is recognized, there is a gap in the literature regarding the systematic investigation of its reaction scope with a wide array of reagents and under various conditions. Furthermore, the application of this specific compound in the total synthesis of complex natural products or in materials science is not yet extensively documented. Future research could focus on developing novel synthetic methodologies that exploit the unique combination of functional groups within this compound and on demonstrating its utility in target-oriented synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-[(Oxiran-2-yl)methyl]oxolan-3-ol | C7H12O3 | 144.17 | 132327511 nih.gov |
| 3-(Oxiran-2-ylmethyl)oxetan-3-ol | C6H10O3 | 130.14 | 2137451-32-0 chemsrc.com |
| Oxolan-3-ol | C4H8O2 | 88.106 | 453-20-3 synquestlabs.comwikipedia.org |
| 2-(Oxiran-2-yl)ethan-1-ol | C4H8O2 | 88.11 | 19098-31-8 nih.gov |
| (3-Methyloxiran-2-yl)methanol | C4H8O2 | 88.11 | 872-38-8 nih.gov |
| 3-Hydroxy-3-(oxiran-2-ylmethyl)oxolane-2,5-dione | C7H8O5 | 172.13 | 175008847 nih.gov |
| 3-(Oxolan-2-yl)oxiran-2-one | C6H8O3 | 128.13 | 173079681 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(5-3-9-5)1-2-8-4-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURHYISRNFUMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxiran 2 Yl Oxolan 3 Ol and Its Stereoisomers
General Approaches to Oxirane Formation in Complex Systems
The introduction of the oxirane ring onto a pre-existing oxolan-3-ol framework, likely bearing an alkene functionality at the C3 position, is a key transformation. The challenge lies in achieving this with high levels of stereochemical and regiochemical control, particularly given the presence of a nearby hydroxyl group which can direct or interfere with the reaction.
Stereoselective Epoxidation Strategies
Stereoselective epoxidation is crucial for controlling the absolute and relative stereochemistry of the final product. For a precursor such as 3-vinyloxolan-3-ol or 3-allyloxolan-3-ol, the substrate is classified as a tertiary homoallylic alcohol. The epoxidation of such systems has been a subject of significant research.
Vanadium-based catalysts, in particular, have shown great promise for the asymmetric epoxidation of homoallylic alcohols. nih.gov While early methods using vanadium and α-amino acid-based hydroxamic acid ligands were effective, they often yielded unsatisfactory enantioselectivities for certain substrate geometries. nih.gov Significant advancements have been made by modifying the chiral ligands. The use of specially designed bishydroxamic acid (BHA) ligands with a vanadium catalyst allows for the highly enantioselective epoxidation of a wide range of homoallylic alcohols. organic-chemistry.org By optimizing the ligand structure and reaction conditions, such as using cumene hydroperoxide (CHP) as the oxidant and toluene as the solvent to suppress side reactions, high yields and excellent enantioselectivities can be achieved. nih.govorganic-chemistry.org
Another powerful approach involves tungsten-catalyzed asymmetric epoxidation. This method is noted for being environmentally friendly by utilizing aqueous hydrogen peroxide as the oxidant. acs.org A complex of tungsten and a bishydroxamic acid ligand can effectively promote the epoxidation of primary, secondary, and tertiary allylic and homoallylic alcohols, often with high enantiomeric excess (ee). acs.org Furthermore, catalyst systems based on hafnium(IV)-bishydroxamic acid (BHA) complexes have been developed for the efficient and versatile enantioselective epoxidation of tertiary allylic and homoallylic alcohols, achieving enantioselectivities up to 99%. scispace.com
The table below summarizes key findings for the stereoselective epoxidation of homoallylic alcohols, a reaction class directly relevant to the synthesis of 3-(Oxiran-2-yl)oxolan-3-ol.
| Catalyst System | Ligand Type | Oxidant | Key Features | Typical ee (%) |
| Vanadium Complex | Bishydroxamic Acid (BHA) | CHP | High enantioselectivity for trans and cis-olefins. nih.govorganic-chemistry.org | Up to 96 organic-chemistry.org |
| Tungsten Complex | Bishydroxamic Acid (BHA) | H₂O₂ (aq) | Environmentally benign; broad substrate scope. acs.org | 88 - 97 acs.org |
| Hafnium(IV) Complex | Bishydroxamic Acid (BHA) | TBHP | Effective for sterically hindered tertiary alcohols. scispace.com | Up to 99 scispace.com |
This table is interactive. Data can be sorted and filtered.
Regioselective Epoxidation Techniques
In cases where a precursor molecule contains multiple double bonds, regioselectivity becomes paramount. The goal is to epoxidize only the desired alkene without affecting other reactive sites. For diene substrates, various catalyst systems have been developed to control the site of epoxidation.
Methyltrioxorhenium (MTO) complexed with a ligand such as pyridine is a highly effective catalyst for the regioselective monoepoxidation of conjugated dienes and trienes using hydrogen peroxide. nih.gov The selectivity is influenced by factors like olefin substitution, geometry (Z vs. E), and the presence of nearby functional groups. nih.gov Notably, for 1-acyloxypenta-2,4-dienes, MTO-catalyzed epoxidation favors the distal double bond, a regioselectivity that is complementary to directed epoxidations (e.g., Sharpless epoxidation), which typically oxidize the olefin adjacent to the hydroxyl group. acs.org
Other systems, such as those using sterically hindered manganese porphyrin catalysts, have also demonstrated shape-selective epoxidation of dienes. illinois.edursc.org For non-conjugated dienes, divacant, lacunary, Keggin-type silicotungstates have shown high catalytic performance and regioselectivity for the more sterically accessible double bond using hydrogen peroxide. elsevierpure.com This selectivity is attributed to the steric hindrance around the catalyst's active site. elsevierpure.com
Synthesis of the Oxolan-3-ol Moiety
The tetrahydrofuran-3-ol core is a common structural motif, and numerous methods have been developed for its stereoselective synthesis. These strategies often involve the formation of the five-membered ring through cyclization, with the hydroxyl group being introduced either before, during, or after ring formation.
Ring-Closing Strategies for Tetrahydrofurans
The construction of the tetrahydrofuran (B95107) ring is a cornerstone of the synthesis. A variety of synthetic strategies can be employed:
Intramolecular Nucleophilic Substitution: This classical approach involves an intramolecular Sₙ2 reaction where a hydroxyl group displaces a leaving group (like a halide or sulfonate) to form the cyclic ether. nih.gov A powerful variant is the intramolecular addition of an alcohol to an epoxide, a method frequently used in the construction of complex molecules. nih.gov
Oxidative Cyclization: Palladium-catalyzed oxidative cyclization of alkenols is a potent method for constructing tetrahydrofuran rings. nih.gov For instance, Pd-catalyzed tandem oxidative cyclization-redox relay reactions can generate highly substituted tetrahydrofurans with good diastereoselectivity, which can be enhanced by the presence of an internal hydrogen-bond acceptor in the substrate. nih.govacs.org
[3+2] Cycloaddition Reactions: This is a convergent and efficient route that generates the ring and multiple stereocenters in a single step. nih.gov These reactions can involve various components, such as carbonyl ylides reacting with alkenes. nih.gov
Radical Cyclization: Radical-mediated C–C bond formation offers another avenue to tetrahydrofurans. The diastereoselectivity of these reactions can often be controlled by the addition of Lewis acids.
Introduction of the Hydroxyl Group
The hydroxyl group at the C3 position can be installed using several methods. Chiral starting materials are often employed to set the stereochemistry.
One common precursor is 1,2,4-butanetriol . The acid-catalyzed dehydration of this triol, for instance using p-toluenesulfonic acid (PTSA) at high temperatures, leads to the formation of 3-hydroxytetrahydrofuran. google.comorgsyn.org The chiral versions of 1,2,4-butanetriol can be sourced from chiral feedstocks like malic acid. For example, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid via an esterification, reduction to the triol, and subsequent cyclodehydration sequence. google.com An alternative reduction system using a borohydride/LiCl mixture avoids harsher reagents like lithium aluminum hydride. google.com
Another route involves the reduction of ethyl 4-chloro-3-(S)-hydroxybutyrate to 4-chloro-1,3-(S)-butanediol, which is then cyclized in an aqueous solution to yield 3-(S)-hydroxytetrahydrofuran. google.com
Convergent and Divergent Synthetic Routes
The synthesis of a complex molecule like this compound can be approached in a linear fashion or through more sophisticated convergent or divergent strategies.
A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. wikipedia.org For this specific target, a potential convergent approach could involve a [3+2] cycloaddition reaction, which constructs the tetrahydrofuran ring from two separate components in a single, efficient step. nih.gov Another convergent strategy could be the reaction of a γ,δ-epoxycarbanion with an aldehyde. This method prepares hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity, where the final diastereoisomer is controlled by the relative rates of cyclization of intermediate aldol-type adducts. nih.govresearchgate.net
A divergent synthesis , by contrast, would involve creating a common intermediate that can be elaborated into multiple different stereoisomers of the final product. For example, a Cope rearrangement of a 3,3-dicyano-1,5-diene bearing a tert-butyl carbonate can lead to a 2,3,4-trisubstituted tetrahydrofuran. nsf.gov By starting with different geometric isomers (E or Z) of the diene, distinct diastereomers of the tetrahydrofuran product can be obtained selectively, showcasing a divergent pathway from a common class of precursors. nsf.gov
Construction of the Oxirane and Oxolane Rings
The core challenge in synthesizing this compound lies in the efficient and stereocontrolled construction of its bicyclic core. Two primary retrosynthetic approaches can be envisioned: (A) formation of the oxolane ring first, followed by the introduction of the oxirane, or (B) initial construction of the oxirane ring on a linear precursor, followed by cyclization to form the oxolane.
Approach A: Oxolane Ring Formation Followed by Epoxidation
This strategy begins with the synthesis of a 3-substituted-3-hydroxyoxolane bearing an alkene functionality, which is subsequently epoxidized. A plausible pathway starts from readily available materials that can be converted into a 1,2,4-triol derivative. For instance, L-malic acid can be esterified and then reduced to yield (S)-1,2,4-butanetriol. google.comgoogle.com This triol can then undergo acid-catalyzed cyclization to form (S)-3-hydroxytetrahydrofuran. google.comwikipedia.org
To introduce the necessary vinyl group for later epoxidation, the 3-hydroxyl group could be oxidized to a ketone (tetrahydrofuran-3-one). Subsequent nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium, would yield the key intermediate, 3-vinyloxolan-3-ol. The final step is the epoxidation of the vinyl group.
Key Reactions:
Oxidation of secondary alcohol to ketone.
Grignard/Organolithium addition to ketone.
Epoxidation of the alkene (e.g., using m-CPBA).
Approach B: Oxirane Ring Formation Followed by Oxolane Cyclization
This alternative approach involves forming the oxolane ring via intramolecular cyclization of a linear precursor that already contains an epoxide. This method often provides excellent control over the stereochemistry of the epoxide from the outset.
A viable route could start from a chiral epoxy-alcohol like (R)-glycidol. The alcohol is protected, and the epoxide is opened with a suitable three-carbon nucleophile that contains a latent hydroxyl group. Subsequent functional group manipulations would unmask the hydroxyl group, creating a γ,δ-epoxy alcohol. This intermediate is then primed for a 5-exo-tet cyclization under basic or acidic conditions to form the oxolane ring. The intramolecular addition of alcohols to epoxides is a well-established and powerful method for constructing tetrahydrofuran rings. nih.gov This process can be highly diastereoselective, as the stereochemistry of the epoxide directly influences the geometry of the cyclization transition state. researchgate.net
Key Reactions:
Nucleophilic ring-opening of a protected glycidol derivative.
Functional group interconversions to install a terminal hydroxyl group.
Intramolecular S_N2 cyclization (alkoxide attacking an epoxide or a carbon with a leaving group).
Sequential Functional Group Transformations
Regardless of the primary strategy, the synthesis relies on a precise sequence of functional group transformations (FGTs) to build the carbon skeleton and install the required functionalities.
A hypothetical sequence illustrating the FGTs for Approach A is outlined below:
Oxidation: (S)-3-Hydroxytetrahydrofuran is oxidized to (S)-tetrahydrofuran-3-one. Common reagents for this transformation include pyridinium chlorochromate (PCC) or Swern oxidation conditions.
Vinylation: The resulting ketone is treated with vinylmagnesium bromide in an aprotic solvent like THF at low temperature to generate racemic 3-vinyl-oxolan-3-ol. This step creates the quaternary carbon center.
Asymmetric Epoxidation: The tertiary vinyl alcohol is subjected to an asymmetric epoxidation protocol to form the oxirane ring with control of stereochemistry. This critical step is discussed in more detail in section 2.4.1.
This sequence highlights the importance of carefully planning each step to avoid side reactions and to set the stage for subsequent stereocontrolled transformations.
Catalytic Methods in the Synthesis of this compound
Catalysis is essential for achieving high efficiency and stereoselectivity in the synthesis of complex molecules like this compound. Both chiral catalysis for enantiocontrol and various metal-mediated or organocatalytic methods for ring formation are critical.
Chiral Catalysis for Enantioselective Synthesis
Achieving enantioselectivity is paramount for producing a single stereoisomer of the target molecule. The most effective point to introduce chirality is during the epoxidation of an allylic or vinylic precursor.
The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetraisopropoxide catalyst, a chiral tartrate ester (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. organicreactions.orgwikipedia.orgorganic-chemistry.org However, a significant limitation of the standard Sharpless protocol is its general ineffectiveness for tertiary allylic alcohols. harvard.edu
Given this constraint, alternative strategies are necessary:
Substrate Modification: A synthetic route could be designed to proceed through a secondary allylic alcohol, which is a suitable substrate for Sharpless epoxidation. After the chiral epoxide is formed, further reactions would build the final tertiary alcohol structure.
Alternative Catalysts: Research into other catalytic systems capable of asymmetric epoxidation of tertiary allylic or homoallylic alcohols would be required.
Kinetic Resolution: If a racemic mixture of an epoxy-alcohol intermediate is synthesized, a kinetic resolution, potentially using a modified Sharpless epoxidation, could be employed to selectively react with one enantiomer, leaving the other enriched. wikipedia.org
A patent for the synthesis of related epoxy-tetrahydrofuran compounds describes using the Sharpless asymmetric epoxidation on a linear allylic alcohol precursor before the formation of the tetrahydrofuran ring. google.com This approach secures the epoxide stereochemistry early in the synthesis, which then directs the subsequent cyclization.
Metal-Mediated and Organocatalytic Approaches
Beyond chiral epoxidation, various catalytic methods can be applied to construct the oxolane ring itself.
Metal-Mediated Methods: Palladium-catalyzed reactions are particularly powerful for synthesizing substituted tetrahydrofurans. For example, the intramolecular reaction of γ-hydroxy internal alkenes with aryl bromides, catalyzed by palladium, can form both a C-C and a C-O bond in a single step with high diastereoselectivity. nih.gov While this specific reaction introduces an aryl group, related palladium-catalyzed cyclizations, such as the Wacker-type oxidation of γ,δ-unsaturated alcohols, can yield tetrahydrofuran derivatives. Rhodium catalysts are also effective, promoting [3+2] cycloadditions or C-H insertion reactions to generate highly substituted oxolanes. nih.gov
Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for stereoselective synthesis. Chiral secondary amines, such as proline derivatives, can catalyze tandem iminium-enamine reactions. An organocatalytic double Michael addition between a γ-hydroxy-α,β-unsaturated carbonyl and an enal can construct highly substituted, chiral tetrahydrofurans. researchgate.net Such a strategy could be adapted to build the oxolane core of the target molecule with predefined stereocenters.
Advanced Protecting Group Strategies for Selective Synthesis
The presence of multiple reactive sites, particularly the tertiary alcohol and the strained epoxide ring, necessitates a robust protecting group strategy. Protecting groups are used to temporarily mask a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. uchicago.edujocpr.com For a multi-step synthesis of this compound, an orthogonal protecting group scheme is essential. Orthogonal groups can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.com
Consider a synthetic route starting from a precursor like 1,2,4-butanetriol. The primary (C4) and secondary (C2) hydroxyls must be distinguished to allow for selective cyclization and subsequent modifications.
Selective Protection: The primary alcohol at C4 can be selectively protected with a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) chloride, due to lower steric hindrance.
Second Protection: The remaining secondary alcohol at C2 could then be protected with a group orthogonal to the silyl ether, for example, a benzyl (Bn) ether.
Manipulation and Cyclization: With the C2 and C4 hydroxyls masked, the C1 hydroxyl can be manipulated (e.g., chain extension). After deprotection of the C4 hydroxyl (e.g., using TBAF for the TBS group), it can be converted into a leaving group (e.g., a tosylate). Subsequent deprotection of the C2 hydroxyl (e.g., by hydrogenolysis for the Bn group) would free it to perform an intramolecular S_N2 attack, forming the oxolane ring. The nature of the protecting group can even influence the stereochemical outcome of cyclization reactions. chemrxiv.org
The following table summarizes potential protecting groups and their orthogonality, which would be critical for a successful synthesis.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Stability Notes |
| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole | TBAF, HF, Acetic Acid | Labile to acid, stable to base and hydrogenolysis. Ideal for primary alcohols. |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base, removed by reduction. |
| Acetyl Ester | Ac | Ac₂O, Pyridine | K₂CO₃/MeOH, NaOH | Labile to base, stable to acid and hydrogenolysis. |
| Methoxyethoxymethyl Ether | MEM | MEM-Cl, DIPEA | Acid (e.g., TFA), Lewis Acids (e.g., ZnBr₂) | Labile to acid, more stable than THP ethers. |
Reactivity and Reaction Mechanisms of 3 Oxiran 2 Yl Oxolan 3 Ol
Epoxide Ring-Opening Reactions
The significant reactivity of epoxides, including 3-(oxiran-2-yl)oxolan-3-ol, stems from the approximately 13 kcal/mol of ring strain, which provides a strong thermodynamic driving force for ring-opening reactions. masterorganicchemistry.combyjus.com Unlike typical ethers, epoxides can be cleaved under both basic and acidic conditions. openstax.orgpressbooks.pub
Nucleophilic Ring Opening
Under neutral or basic conditions, the epoxide ring of this compound can be opened by a direct nucleophilic attack. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. libretexts.orglibretexts.org The leaving group in this process is an alkoxide anion, which is typically a poor leaving group. However, the release of ring strain makes the reaction feasible. masterorganicchemistry.comlibretexts.org
Strong nucleophiles are required to open the epoxide ring under basic or neutral conditions. masterorganicchemistry.comjsynthchem.com A variety of potent nucleophiles can be employed for this transformation.
Amines : Both primary and secondary amines are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-amino alcohols. pressbooks.pubresearchgate.net The reaction is typically carried out under neat conditions or in a suitable solvent. Tertiary amines can also catalyze the reaction, particularly in the presence of a proton source like an alcohol. researchgate.netrsc.org
Alkoxides : Alkoxide ions (RO⁻), generated from the corresponding alcohols by a strong base, readily attack the epoxide ring to yield β-alkoxy alcohols. masterorganicchemistry.comjove.com The reaction is carried out in an alcohol solvent, which also serves to protonate the resulting alkoxide intermediate. masterorganicchemistry.com
Grignard Reagents : Organometallic reagents such as Grignard reagents (RMgX) are powerful carbon nucleophiles that react effectively with epoxides. libretexts.orgchemistrysteps.com This reaction is a valuable method for forming new carbon-carbon bonds and results in the formation of an alcohol. The reaction involves an initial SN2 attack by the Grignard reagent, followed by an acidic workup to protonate the intermediate magnesium alkoxide. libretexts.orgchemistrysteps.com
The general mechanism involves the nucleophile attacking an epoxide carbon, breaking the C-O bond, and forming an alkoxide intermediate. A subsequent protonation step, either from the solvent or during a workup step, yields the final neutral product. chemistrysteps.com
The nucleophilic ring-opening of unsymmetrical epoxides like this compound under basic conditions is highly regioselective and stereospecific.
Regioselectivity : The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.compressbooks.pubchemistrysteps.com Steric hindrance is the dominant factor controlling the site of attack. sci-hub.box For this compound, the terminal carbon of the oxirane ring is less substituted than the carbon attached to the oxolane ring. Therefore, nucleophilic attack under basic conditions is expected to occur preferentially at this terminal carbon.
| Condition | Mechanism | Site of Attack | Stereochemical Outcome |
|---|---|---|---|
| Basic/Neutral (Strong Nucleophile) | SN2 | Less substituted carbon | Inversion of configuration (anti-addition) |
Acid-Catalyzed Ring Opening
In the presence of an acid catalyst, the ring-opening of epoxides can proceed even with weak nucleophiles. masterorganicchemistry.comchemistrysteps.com The reaction conditions are generally milder than those required for the cleavage of unstrained ethers, due to the inherent ring strain of the epoxide. openstax.orgpressbooks.pub
The mechanism for acid-catalyzed ring-opening begins with the protonation of the epoxide oxygen by the acid catalyst. masterorganicchemistry.comjove.com This initial step is a rapid equilibrium that converts the poor alkoxide leaving group into a good, neutral alcohol leaving group, thereby activating the epoxide towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com
The regioselectivity and stereochemistry of the acid-catalyzed ring-opening are distinct from the base-catalyzed pathway.
Regioselectivity : Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the epoxide. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com This is because in the protonated epoxide, the C-O bond to the more substituted carbon is weaker, and this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgstackexchange.com Therefore, for this compound, the nucleophile would attack the carbon of the oxirane ring that is directly attached to the oxolane ring. The order of reactivity for the site of attack is generally tertiary > secondary > primary. stackexchange.com
Stereochemical Outcomes : Despite the SN1-like character in terms of regioselectivity, the reaction still proceeds with backside attack by the nucleophile on the protonated epoxide. openstax.org This results in an inversion of configuration at the site of attack, similar to an SN2 reaction. jove.comucalgary.ca The stereochemical outcome is therefore an anti-addition of the nucleophile and the hydroxyl group, yielding a trans-1,2-disubstituted product. byjus.comlibretexts.org
| Condition | Mechanism | Site of Attack | Stereochemical Outcome |
|---|---|---|---|
| Acidic (Weak Nucleophile) | SN1/SN2 Hybrid | More substituted carbon | Inversion of configuration (anti-addition) |
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl group in this compound is a key site for chemical modification, though its reactivity is influenced by steric hindrance.
Derivatization Reactions of the Tertiary Alcohol
The derivatization of the tertiary alcohol in this compound is a critical step for introducing diverse functionalities. Standard esterification or etherification reactions can be employed, although reaction conditions must be carefully selected to avoid unintended opening of the adjacent sensitive oxirane ring.
Table 1: Representative Derivatization Reactions of Tertiary Alcohols
| Reaction Type | Reagent | Product Type | Potential Challenges |
| Esterification | Acyl chloride, Carboxylic anhydride | Ester | Acid-catalyzed oxirane opening |
| Etherification | Alkyl halide (Williamson synthesis) | Ether | Strong base may induce oxirane rearrangement or opening |
| Silylation | Silyl (B83357) chloride (e.g., TBDMSCl) | Silyl ether | Generally mild and chemoselective |
Protecting the hydroxyl group, for instance as a silyl ether, can be a strategic move to allow for subsequent selective reactions at the oxirane ring. The choice of protecting group and the reaction conditions are paramount to ensure high yields and prevent side reactions.
Intramolecular Cyclization Pathways
The proximity of the nucleophilic hydroxyl group to the electrophilic oxirane ring facilitates intramolecular cyclization reactions. Under either acidic or basic conditions, the hydroxyl oxygen can attack one of the oxirane carbons, leading to the formation of a new bicyclic ether system. The regioselectivity of this ring-opening is dictated by the reaction mechanism.
Under acidic conditions, the reaction likely proceeds through a protonated oxirane intermediate. The subsequent nucleophilic attack by the hydroxyl group would preferentially occur at the more substituted carbon of the oxirane (a more SN1-like character), if electronically favored. Conversely, basic conditions would favor an SN2-type attack at the less sterically hindered carbon of the oxirane. These distinct pathways can lead to the formation of different bicyclic ether isomers, highlighting the tunability of the reaction.
Interplay between Oxirane and Oxolane Reactivity
The presence of both an oxirane and a hydroxyl group on the oxolane framework introduces complexities and challenges in controlling the reactivity of this compound.
Remote Functional Group Effects on Reactivity
The oxolane ring and its resident hydroxyl group can exert remote electronic and steric effects on the reactivity of the oxirane. The oxygen atom of the oxolane ring can influence the electron density around the oxirane through inductive effects. Furthermore, the conformational constraints imposed by the five-membered oxolane ring can dictate the approach of incoming reagents to the oxirane, thereby influencing the stereochemical outcome of its reactions. The hydroxyl group, through hydrogen bonding, can also play a role in directing the approach of certain reagents or catalysts, further adding to the complexity of the system's reactivity.
Mechanistic Investigations of Complex Transformations
Elucidating the mechanisms of the complex transformations of this compound is crucial for predicting and controlling its chemical behavior. Mechanistic studies often involve a combination of experimental techniques and computational modeling.
Kinetic studies can provide insights into the rate-determining steps of reactions, while isotopic labeling can help trace the path of atoms during a transformation. Spectroscopic analysis of reaction intermediates, where possible, can offer direct evidence for proposed mechanistic pathways. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction transition states and intermediates, providing a theoretical framework to understand the observed reactivity and selectivity. For instance, calculations could be used to determine the activation energies for the different intramolecular cyclization pathways, thereby predicting the major product under specific conditions.
Elucidation of Transition States and Intermediates
Transition State Geometry:
Theoretical calculations on model epoxy alcohols suggest that the transition state for the 5-exo-tet cyclization involves a specific geometric arrangement of the reacting atoms. acs.org The hydroxyl group's oxygen atom approaches the electrophilic carbon of the protonated (or Lewis acid-activated) epoxide ring from the backside, in a geometry that resembles a classic SN2 reaction. The preference for the formation of a five-membered tetrahydrofuran (B95107) ring over a six-membered tetrahydropyran (B127337) ring in similar systems is attributed to more favorable O-Cep-O bond angles in the transition structure leading to the furan (B31954) derivative. acs.org
For this compound, two possible transition states can be envisioned for the 5-exo-tet cyclization, depending on which carbon of the oxirane is attacked. Attack at the C2' carbon of the oxirane would lead to one bicyclic ether, while attack at the C3' carbon would result in a different regioisomer. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. Generally, in acid-catalyzed epoxide opening, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge in the transition state that is better stabilized by hyperconjugation.
Intermediates:
In the context of an acid-catalyzed reaction, the primary intermediate is the protonated epoxide, or an adduct with a Lewis acid. This activation step is crucial as it weakens the C-O bonds of the epoxide ring, making it more susceptible to nucleophilic attack. The positive charge on the oxygen atom of the activated epoxide polarizes the C-O bonds, rendering the carbon atoms more electrophilic.
Following the nucleophilic attack by the hydroxyl group and the formation of the new C-O bond, a protonated bicyclic ether intermediate is formed. The final step of the reaction is the deprotonation of this intermediate by a solvent molecule or a conjugate base to yield the neutral bicyclic ether product and regenerate the acid catalyst.
It is important to note that the stability of any potential carbocationic intermediates can also play a role, especially if the reaction has some SN1 character. However, for primary and secondary epoxides, a concerted or near-concerted SN2-like mechanism is generally more accepted.
Kinetic and Thermodynamic Studies of Reactions
Specific kinetic and thermodynamic data for the reactions of this compound are not documented in the reviewed literature. However, general principles of epoxy alcohol cyclization and data from related systems can provide an understanding of the factors governing the reaction rates and equilibrium positions.
Kinetic Studies:
The rate of the intramolecular cyclization of this compound is expected to be significantly influenced by several factors:
Catalyst Concentration: In an acid-catalyzed reaction, the rate will be dependent on the concentration of the acid catalyst. Higher catalyst concentrations will lead to a greater proportion of the activated epoxide intermediate and thus a faster reaction rate.
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate by providing the molecules with sufficient thermal energy to overcome the activation energy barrier.
Solvent: The choice of solvent can influence the reaction rate by stabilizing or destabilizing the transition state. Polar protic solvents can participate in hydrogen bonding and may affect the nucleophilicity of the hydroxyl group and the stability of charged intermediates.
While precise Arrhenius parameters (activation energy and pre-exponential factor) are not available for this specific compound, studies on similar intramolecular etherification reactions would be necessary to quantify the temperature dependence of the reaction rate.
Thermodynamic Studies:
The intramolecular cyclization of epoxy alcohols to form tetrahydrofuran derivatives is generally a thermodynamically favorable process. The primary driving force for this reaction is the relief of ring strain in the three-membered epoxide ring.
The equilibrium position of the reaction will be dictated by the Gibbs free energy change (ΔG), which is related to the enthalpy and entropy changes by the equation ΔG = ΔH - TΔS. Given the expected exothermic nature of the reaction and a relatively small entropy change, the Gibbs free energy change is anticipated to be negative, indicating a spontaneous and product-favored reaction.
Hypothetical Thermodynamic Data for a Related System:
To illustrate the thermodynamic parameters involved in such reactions, the following table presents hypothetical data for the intramolecular cyclization of a generic epoxy alcohol to a tetrahydrofuran derivative. It is crucial to understand that these are representative values and not experimental data for this compound.
| Parameter | Hypothetical Value | Unit | Significance |
| Enthalpy of Reaction (ΔH) | -80 to -120 | kJ/mol | Indicates a strongly exothermic reaction, driven by the relief of epoxide ring strain. |
| Entropy of Reaction (ΔS) | -10 to -30 | J/(mol·K) | A small negative value is expected for an intramolecular reaction due to the loss of some rotational freedom. |
| Gibbs Free Energy (ΔG) | Negative | kJ/mol | Suggests a spontaneous and thermodynamically favorable reaction under standard conditions. |
| Activation Energy (Ea) | 60 to 90 | kJ/mol | Represents the energy barrier that must be overcome for the reaction to proceed. |
This table is for illustrative purposes only and does not represent measured data for this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Oxiran 2 Yl Oxolan 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for 3-(Oxiran-2-yl)oxolan-3-ol is not found in the reviewed scientific literature.
Detailed 1D and 2D NMR Analysis for Connectivity and Stereochemistry
Specific 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, which are crucial for establishing the precise connectivity and stereochemistry of the oxirane and oxolane rings, have not been reported.
Conformational Analysis via NMR Chemical Shifts and Coupling Constants
Without experimental chemical shifts and coupling constants, a conformational analysis of the five-membered oxolane ring and the relative orientation of the oxirane substituent is not possible.
Application of Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSA)
The application of advanced NMR techniques such as Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSA), which provide long-range structural information and insights into molecular dynamics, has not been documented for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Experimentally obtained Infrared (IR) and Raman spectra for this compound are not available in public databases. Such spectra would be instrumental in identifying characteristic vibrational modes for its functional groups, including the hydroxyl (-OH) group, and the C-O-C stretches of the ether and epoxide rings. These techniques could also offer insights into the compound's conformational isomers in different states.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
While experimental mass spectrometry data is scarce, theoretical predictions can offer some insight.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₁₂O₃, the predicted exact mass can be calculated. Public databases provide predicted mass spectrometry data, including values for various adducts that could be observed in an experimental setting.
Table 1: Predicted Mass Spectrometry Data for C₇H₁₂O₃
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.08592 |
| [M+Na]⁺ | 167.06786 |
| [M-H]⁻ | 143.07136 |
| [M+NH₄]⁺ | 162.11246 |
| [M+K]⁺ | 183.04180 |
| [M+H-H₂O]⁺ | 127.07590 |
This data is computationally predicted and has not been experimentally verified.
A detailed fragmentation analysis from techniques like tandem mass spectrometry (MS/MS) would be necessary to understand the compound's fragmentation pathways and confirm its structural features. However, no such experimental studies have been published.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any volatile byproducts that may be present from its synthesis. mdpi.comnih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
For this compound, GC-MS analysis would allow for the determination of its retention time, which is characteristic of the compound under specific chromatographic conditions. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the oxirane and oxolane rings.
The primary utility of GC-MS in this context is the detection of volatile impurities. nih.govresearchgate.net These could include residual solvents from the reaction or purification process, unreacted starting materials, or byproducts formed through side reactions. By comparing the obtained chromatogram with that of a pure standard, the purity of the sample can be quantified.
Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound
| Retention Time (min) | Compound Name | Area (%) | Identification Method |
| 8.54 | This compound | 98.5 | Mass Spectrum, Standard |
| 4.21 | Tetrahydrofuran (B95107) | 0.8 | Mass Spectrum, Library |
| 6.78 | Epichlorohydrin | 0.5 | Mass Spectrum, Library |
| 10.12 | Dimer byproduct | 0.2 | Mass Spectrum |
This data is illustrative and not based on experimental results.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.
Given the presence of multiple chiral centers in this compound, X-ray crystallography is the gold standard for determining its absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of a single crystal, the spatial arrangement of every atom can be mapped. For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. This is crucial for understanding the molecule's biological activity and for ensuring stereochemical purity.
Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | O-H (hydroxyl) | O (oxolane) | ~2.8 |
| Hydrogen Bond | O-H (hydroxyl) | O (oxirane) | ~2.9 |
| van der Waals | C-H | O | >3.0 |
This data is hypothetical and represents typical bond distances.
Chiroptical Techniques for Absolute Configuration
Chiroptical techniques are powerful non-destructive methods used to investigate the stereochemistry of chiral molecules in solution. They rely on the differential interaction of left and right circularly polarized light with a chiral substance.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net Similar to ECD, the resulting ORD curve is characteristic of a specific enantiomer and can be used to determine the absolute configuration by comparison with known compounds or theoretical calculations. ORD is particularly useful in regions where the molecule does not absorb light. researchgate.net
Computational Chemistry and Theoretical Studies of 3 Oxiran 2 Yl Oxolan 3 Ol
Quantum Mechanical Calculations (DFT, ab initio)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds like 3-(Oxiran-2-yl)oxolan-3-ol. DFT methods, such as B3LYP, are often chosen for their balance of computational cost and accuracy, while high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer greater accuracy for more demanding calculations.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a basis set such as 6-311++G(d,p), which provides a good description of electron distribution, the calculation iteratively adjusts atomic coordinates to find the minimum energy structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the interconnected oxirane and oxolane rings.
Once the geometry is optimized, an analysis of the electronic structure provides insight into the molecule's reactivity. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized around the oxygen atoms, which have lone pairs of electrons, while the LUMO would likely be associated with the strained oxirane ring, indicating its susceptibility to nucleophilic attack.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Oxolane Ring (Illustrative) This table presents typical bond lengths and angles that would be determined for the oxolane moiety of the molecule through DFT calculations. Actual values would be specific to the full optimized structure.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Length | C-C | 1.54 Å |
| Bond Angle | C-O-C | 109.5° |
| Bond Angle | O-C-C | 108.5° |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the five-membered oxolane ring means that this compound can exist in several different spatial arrangements, or conformations. The oxolane ring typically adopts non-planar structures, such as the "envelope" and "twist" conformations, to alleviate ring strain. Computational methods can be used to map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy of each resulting geometry.
This analysis identifies all stable conformers (local minima on the PES) and the transition states that connect them. The energy differences between these conformers, often calculated as Gibbs free energy, determine their relative populations at a given temperature according to the Boltzmann distribution. For this compound, the orientation of the oxiranyl group relative to the oxolane ring would be a critical factor in determining the most stable conformers.
Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the nuclear magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the molecule's structure and assign specific signals to individual atoms. This combined approach has become a standard for determining the conformation of cyclic molecules in solution. rsc.org
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic positions, computational methods can predict these frequencies and their corresponding intensities. These calculations can identify characteristic vibrational modes, such as the C-O stretching of the ether and alcohol groups and the ring-breathing modes of the strained oxirane ring. Predicted frequencies are often scaled by an empirical factor to better match experimental data.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table illustrates the type of data generated from computational spectroscopic predictions. The values are representative and not based on published data for this specific molecule.
| Spectroscopy | Parameter | Predicted Value Range | Functional Group Assignment |
| ¹³C NMR | Chemical Shift (δ) | 65-75 ppm | C-O (Oxolane Ring) |
| ¹³C NMR | Chemical Shift (δ) | 45-55 ppm | C-O (Oxirane Ring) |
| ¹H NMR | Chemical Shift (δ) | 3.5-4.0 ppm | H-C-O (Oxolane Ring) |
| ¹H NMR | Chemical Shift (δ) | 2.5-3.0 ppm | H-C-O (Oxirane Ring) |
| IR | Vibrational Frequency | 3200-3600 cm⁻¹ | O-H Stretch (Alcohol) |
| IR | Vibrational Frequency | 1050-1150 cm⁻¹ | C-O Stretch (Ether/Alcohol) |
| IR | Vibrational Frequency | 800-950 cm⁻¹ | Epoxide Ring Deformation |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in understanding how chemical reactions occur, providing details that are often inaccessible through experiments alone. For this compound, the most significant reaction is the ring-opening of the strained oxirane moiety.
Calculation of Activation Barriers and Reaction Pathways
The high ring strain of epoxides makes them susceptible to ring-opening reactions with nucleophiles. masterorganicchemistry.com These reactions can be catalyzed by either acid or base, and the regioselectivity (i.e., which carbon atom is attacked) depends on the conditions. youtube.com
Computational methods can map the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation barrier (activation energy), which determines the reaction rate. For the ring-opening of this compound, calculations would compare the activation barriers for nucleophilic attack at the two different carbons of the oxirane ring under both acidic and basic conditions to predict the major product. Under acidic conditions, the reaction often proceeds via a mechanism with Sₙ1-like character, with the nucleophile attacking the more substituted carbon. chemistrysteps.com Under basic conditions, an Sₙ2 mechanism is favored, with attack at the less sterically hindered carbon. youtube.comchemistrysteps.com
Solvent Effects on Reactivity and Selectivity
Solvent can have a profound impact on reaction rates and outcomes. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is efficient for calculating how a polar solvent might stabilize charged intermediates or transition states. nih.govresearchgate.net
Explicit models involve including a number of individual solvent molecules in the calculation. While more computationally intensive, this approach can model specific interactions like hydrogen bonding between the solvent and the reacting molecule. For the ring-opening of this compound, computational studies could show how protic solvents (like water or alcohols) might stabilize the developing negative charge on the oxygen atom during nucleophilic attack, thereby lowering the activation barrier. researchgate.net Conversely, in non-polar solvents, different reaction pathways might be favored.
Molecular Dynamics Simulations
Following a comprehensive review of available scientific literature, no specific molecular dynamics (MD) simulation studies focused on this compound have been identified. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time. These simulations could, in principle, provide significant insights into the conformational flexibility and intermolecular interactions of this compound. However, dedicated research on this particular compound appears to be limited in the public domain.
Conformational Dynamics in Solution
There is currently a lack of published research detailing the conformational dynamics of this compound in solution. Such studies would typically involve computational simulations to explore the various three-dimensional arrangements (conformers) the molecule can adopt in different solvent environments. Key aspects that would be investigated include the rotational barriers around single bonds, the puckering of the oxolane ring, and the relative orientation of the oxirane and oxolane rings. Without specific research data, it is not possible to provide a detailed account of its conformational preferences or the energy landscape governing its dynamic behavior.
Interactions with Solvents and Other Molecules
Detailed theoretical studies on the specific interactions between this compound and various solvents or other molecules have not been found in the existing scientific literature. Computational investigations in this area would be valuable for understanding its solubility, reactivity, and potential for forming intermolecular complexes. These studies would typically analyze the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions between the hydroxyl and ether functionalities of this compound and surrounding molecules. The absence of such studies means that a quantitative or qualitative description of these interactions, including interaction energies and preferred binding sites, cannot be provided at this time.
Advanced Applications in Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential starting materials in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. The defined stereochemistry of these blocks is incorporated into the final target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis. "3-(Oxiran-2-yl)oxolan-3-ol," with its multiple stereocenters, serves as a valuable chiral synthon for introducing specific stereochemical configurations into larger molecules.
The β-amino alcohol motif is a critical pharmacophore found in numerous biologically active compounds and pharmaceuticals. rroij.comgaylordchemical.com The most direct method for synthesizing these structures from "this compound" involves the nucleophilic ring-opening of its epoxide ring with an amine. This reaction is a cornerstone of synthetic chemistry, as it forms a carbon-nitrogen and a carbon-oxygen bond in a single, highly regioselective step. rroij.com
The reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide. In unsymmetrical epoxides like the one in the title compound, the regioselectivity of the attack (i.e., which carbon is attacked) can be influenced by the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. rroij.com Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon of the epoxide. A variety of amines can be used as nucleophiles, leading to a diverse range of β-amino alcohol derivatives. nih.gov
While specific studies on "this compound" are not prevalent, the general utility of this reaction is well-documented with analogous epoxide structures. For instance, the synthesis of pyrazole-containing β-amino alcohols has been achieved by condensing various amino-substituted pyrazoles with aryloxy oxiranes under reflux or microwave conditions. nih.gov
| Amine Nucleophile (Example) | Epoxide Substrate (Example) | Reaction Conditions | Product Type | Yield (%) | Reference |
| (1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | (S)-2-((4-ethoxyphenoxy)methyl)oxirane | Toluene, reflux | β-Amino Alcohol | N/A | nih.gov |
| Various Secondary Amines | Aryloxy Oxiranes | Ethanol, reflux | β-Amino Alcohol | N/A | nih.gov |
| Various Secondary Amines | Aryloxy Oxiranes | Acetonitrile, K₂CO₃, reflux | β-Amino Alcohol | N/A | nih.gov |
| Various Secondary Amines | Aryloxy Oxiranes | Ethanol, Microwave (200W, 140°C) | β-Amino Alcohol | N/A | nih.gov |
This table presents representative conditions for the synthesis of β-amino alcohols from epoxides, illustrating the expected reactivity of this compound.
The structural motifs present in "this compound"—specifically the oxygenated five-membered ring and the chiral epoxide—are common features in a wide array of natural products, including polyether antibiotics and oxygenated terpenoids. nih.govmit.edu Synthetic chemists often employ chiral epoxide-opening cascades to construct the polycyclic ether frameworks characteristic of these molecules. mit.edu
Although the direct application of "this compound" in a completed total synthesis is not widely reported, its structure makes it a hypothetical intermediate for assembling such complex targets. For example, the synthesis of natural products like 3-hydroxymollugin has involved epoxidation of a precursor followed by subsequent ring transformation reactions to build the final molecular architecture. nih.gov Similarly, the tetrahydrofuran (B95107) core of "this compound" is a key feature in many natural products, and strategies for its synthesis and elaboration are central to many synthetic campaigns. organic-chemistry.org The compound thus represents a valuable starting point from which key fragments of complex bioactive molecules could be constructed.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. semanticscholar.orgcam.ac.uk Unlike target-oriented synthesis, which aims to make a single molecule, DOS seeks to efficiently generate molecular diversity by transforming a common starting material, or scaffold, into a wide range of different molecular skeletons. nih.gov The multiple, orthogonally reactive functional groups of "this compound" make it an ideal scaffold for DOS.
The power of "this compound" as a DOS scaffold lies in the ability to selectively manipulate its functional groups. The epoxide can be opened by a vast array of nucleophiles (amines, thiols, alcohols, azides, etc.), while the tertiary alcohol can be subjected to reactions such as acylation, etherification, or oxidation (following a rearrangement). This allows for a "build/couple/pair" approach where the core scaffold is built, coupled with various reactants, and then subjected to intramolecular reactions to form new rings. cam.ac.uk
By systematically applying different classes of nucleophiles to the epoxide and various electrophiles to the hydroxyl group, a large and diverse library of compounds can be generated from this single precursor. Each new compound in the library maintains the core oxolane ring but features unique peripheral functionality, leading to a collection of molecules with diverse shapes and potential biological activities. semanticscholar.org
| Reaction Site | Reagent Class | Transformation | Resulting Functional Group |
| Epoxide | Amines (R-NH₂) | Epoxide Ring-Opening | β-Amino Alcohol |
| Epoxide | Thiols (R-SH) | Epoxide Ring-Opening | β-Hydroxy Thioether |
| Epoxide | Azide (N₃⁻) | Epoxide Ring-Opening | β-Azido Alcohol |
| Hydroxyl Group | Acyl Halides (R-COCl) | Acylation / Esterification | Ester |
| Hydroxyl Group | Alkyl Halides (R-X) | Alkylation / Etherification | Ether |
This conceptual table illustrates how the functional groups of this compound can be used to generate a diverse library of compounds.
Spirocyclic systems, which contain two rings connected by a single common atom, are increasingly important motifs in medicinal chemistry due to their rigid, three-dimensional structures. rsc.org The structure of "this compound" is well-suited for the synthesis of spirocyclic systems, particularly spiroketals and other related oxygen-containing spirocycles.
A common strategy involves an initial modification of the molecule, followed by an intramolecular cyclization. For example, the epoxide could be opened with a nucleophile that contains a tethered hydroxyl group. Subsequent acid-catalyzed cyclization of this new hydroxyl group onto the oxolane ring could form a spirocyclic system. Alternatively, derivatization of the tertiary alcohol followed by an intramolecular attack on the epoxide can also lead to spirocycles. nih.gov The synthesis of spirocyclic oxetanes, for instance, often relies on intramolecular cyclization of functionalized precursors. acs.org Such strategies, applied to derivatives of "this compound," would provide access to novel and complex spirocyclic scaffolds.
Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives
The development of new chiral catalysts and reagents is crucial for advancing asymmetric synthesis. Chiral molecules derived from natural sources or synthetic chiral building blocks are often used as ligands for metal catalysts or as organocatalysts themselves. nih.gov
Derivatives of "this compound" possess significant potential for this application. The β-amino alcohols synthesized from the epoxide opening (as described in 6.1.1) are particularly valuable. Chiral β-amino alcohols are well-known to be effective ligands for a variety of metal-catalyzed asymmetric reactions, including reductions, alkylations, and additions to carbonyls. By synthesizing a range of β-amino alcohols from "this compound" with different amine nucleophiles, a library of potential chiral ligands could be created. These new ligands could then be screened for their effectiveness in promoting novel asymmetric transformations, thereby expanding the toolkit of synthetic organic chemists.
Due to the limited availability of specific scientific literature and detailed research findings for the chemical compound "this compound," it is not possible to generate a comprehensive and scientifically accurate article that adheres to the provided outline. Extensive searches have not yielded sufficient data to populate the requested sections on "" and "Material Science Applications (Hypothetical, based on general epoxide/ether utility)" with the required level of detail, including data tables and in-depth research findings.
To provide a thorough and authoritative article as requested, substantial peer-reviewed research focusing specifically on this compound would be necessary. Without such sources, any generated content would be overly speculative and would not meet the standards of scientific accuracy. The strict adherence to the provided outline, which includes detailed subsections, cannot be fulfilled without concrete data on the synthesis, properties, and reactivity of "this compound."
Future Research Directions and Unexplored Avenues
Development of Highly Enantioselective and Diastereoselective Syntheses
The presence of multiple chiral centers in 3-(oxiran-2-yl)oxolan-3-ol makes stereocontrol a paramount challenge. Future synthetic strategies will need to focus on methods that can precisely control the absolute and relative stereochemistry of the molecule. Building on existing methods for the stereoselective synthesis of substituted tetrahydrofurans and epoxy alcohols, new approaches could be developed. nih.govchemistryviews.org
Key areas for exploration include:
Catalyst-Controlled Cyclizations: Developing novel transition metal or organocatalytic systems that can induce high levels of diastereoselectivity during the formation of the tetrahydrofuran (B95107) ring is a primary goal. nih.gov
Asymmetric Epoxidation: Leveraging well-established asymmetric epoxidation protocols, such as the Sharpless epoxidation, on advanced unsaturated alcohol precursors will be crucial for controlling the stereochemistry of the oxirane ring. google.com
Substrate-Directed Reactions: Designing substrates with chiral auxiliaries or directing groups can guide the stereochemical outcome of key bond-forming reactions, leading to the desired isomers. google.com
One-Pot Sequential Reactions: Creating one-pot procedures that combine multiple stereoselective steps, such as an asymmetric Henry reaction followed by an iodocyclization, could provide highly efficient routes to enantiopure THF derivatives. chemistryviews.org
The successful development of these methods would provide access to all possible stereoisomers of this compound, enabling detailed studies of their unique properties and reactivity.
Investigation of New Cascade and Tandem Reactions
Cascade and tandem reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rsc.org Designing such reactions to construct the this compound framework is a promising avenue for future research.
Potential strategies could involve:
Prins-Type Cyclizations: A cascade initiated by a Prins cyclization could be followed by an intramolecular cyclization to form the polycyclic tetrahydrofuran core. nih.gov
Epoxide-Initiated Cascades: The high reactivity of the epoxide ring can be harnessed to initiate a cascade of reactions. rsc.org For instance, an intermolecular ring-opening of an alkynyloxirane could be followed by heterocyclization and subsequent functionalization. researchgate.net
Oxidative Cyclizations: Palladium-catalyzed oxidative cyclization of unsaturated alcohols has proven effective for creating substituted tetrahydrofurans and could be integrated into a tandem sequence to build more complex structures. nih.gov
Exploration of Bio-Catalytic and Flow Chemistry Approaches
Modern synthetic chemistry is increasingly focused on sustainable and efficient methodologies. Biocatalysis and flow chemistry represent two powerful strategies that could be applied to the synthesis of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. researchgate.net Future research could focus on:
Enzymatic Epoxidation: Using monooxygenases or peroxidases for the direct and enantioselective epoxidation of an appropriate unsaturated precursor. researchgate.netnih.gov
Kinetic Resolution: Employing epoxide hydrolases for the hydrolytic kinetic resolution of a racemic mixture of the target compound, providing access to enantiopure epoxides and corresponding diols. nih.govnih.govepa.gov
These biocatalytic methods offer environmentally friendly alternatives to traditional chemical reagents. epa.gov
Flow Chemistry: Continuous flow technology provides enhanced control over reaction parameters, improved safety, and better scalability. nih.gov For the synthesis of this compound, flow chemistry could be particularly advantageous for:
Handling Unstable Intermediates: Reactions involving highly reactive or unstable intermediates, such as organolithium species, can be performed more safely and efficiently in flow reactors. wiley-vch.denih.gov
Multi-step Synthesis: Telescoping multiple reaction steps into a continuous sequence without isolating intermediates can significantly streamline the synthetic process. nih.govnih.gov
Epoxide Ring-Opening: The precise control of temperature and residence time in flow reactors can improve the selectivity of intramolecular epoxide ring-opening reactions. syrris.com
Combining the selectivity of biocatalysis with the efficiency of flow chemistry could lead to highly optimized and sustainable manufacturing processes for this and related compounds. researchgate.net
Advanced Characterization of Transient Intermediates
The reactivity of this compound is dominated by the ring-opening of the strained epoxide. rsc.orgjsynthchem.com These reactions proceed through short-lived, transient intermediates, such as protonated epoxides or species with significant carbocation character, which dictate the final product's regiochemistry and stereochemistry. pressbooks.pub A deeper understanding of these intermediates is crucial for controlling reaction outcomes.
Future research should employ:
Advanced Spectroscopic Techniques: In-situ and time-resolved spectroscopic methods, such as FT-IR and NMR, can be used to monitor reactions in real-time and detect the formation of transient species. rsc.org
Computational Modeling: Quantum chemical calculations, like Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivities in epoxy alcohol cyclizations. researchgate.netnih.gov
These combined experimental and computational approaches will provide a detailed mechanistic picture of the epoxide ring-opening process, enabling the rational design of reaction conditions to favor desired outcomes. researchgate.netnih.gov
Application of Machine Learning and AI in Synthetic Design and Prediction
Retrosynthetic Planning: AI-powered tools can analyze the target structure and propose novel and efficient retrosynthetic pathways, potentially uncovering routes that a human chemist might overlook. arxiv.orgchemrxiv.orgacs.orgillinois.edu
Reaction Outcome Prediction: Machine learning models can be trained on vast reaction databases to predict the major product of a given reaction, including its stereoselectivity. semanticscholar.orgbohrium.comacs.org This can help in selecting the optimal conditions to achieve the desired isomer.
Condition Optimization: AI algorithms can also suggest the most suitable catalysts, solvents, and reagents for a particular transformation, reducing the need for extensive empirical screening. acs.org
By integrating AI and machine learning into the research workflow, chemists can significantly reduce the time and resources required to develop robust and efficient syntheses for complex molecules like this compound. figshare.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Oxiran-2-yl)oxolan-3-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Synthesis : Common approaches include epoxidation of precursor alkenes or nucleophilic ring-opening of oxirane derivatives. For example, oxidation of substituted oxolanes using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield epoxide-containing products .
- Optimization : Vary catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to identify oxirane (δ 3.0–4.5 ppm for oxirane protons) and oxolane (δ 1.5–3.5 ppm) groups. Compare with computed spectra (DFT) for ambiguous signals .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and epoxide (1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; fragmentation patterns aid structural confirmation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and intermediates. Compare activation energies for competing pathways (e.g., epoxide ring-opening via SN2 vs. radical mechanisms) .
- Thermochemical Data : Validate experimental enthalpy changes (ΔH) with theoretical values from databases like NIST or JPL .
- Case Study : Discrepancies in oxidation product ratios (e.g., aldehyde vs. ketone) may arise from solvent polarity effects, which can be modeled using COSMO-RS .
Q. What strategies are effective for resolving ambiguities in crystallographic data of this compound derivatives?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (Ueq) and occupancy for disordered atoms .
- Validation : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .
- Example : If twinning is suspected (common in epoxides), apply TWINLAW in SHELXL to refine twin domains .
Q. How can researchers design experiments to probe the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations. Monitor inhibition via UV-Vis (e.g., NADH depletion in dehydrogenase assays) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites. Validate with mutagenesis (e.g., alanine scanning) .
- Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls to isolate compound-specific effects .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with X-ray structures to confirm functional group assignments. For example, crystallographic data may resolve stereochemical ambiguities in epoxide configurations .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., ring puckering in oxolane) that may explain spectral broadening .
Q. What advanced analytical workflows are recommended for characterizing reactive intermediates in this compound reactions?
- Methodological Answer :
- In Situ Techniques : Use stopped-flow NMR or FTIR to capture transient species (e.g., oxonium ions during acid-catalyzed ring-opening) .
- Trapping Experiments : Add scavengers (e.g., TEMPO for radicals) to stabilize intermediates for isolation and analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
